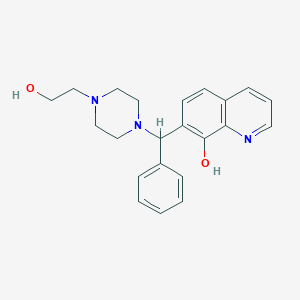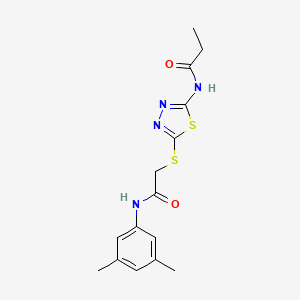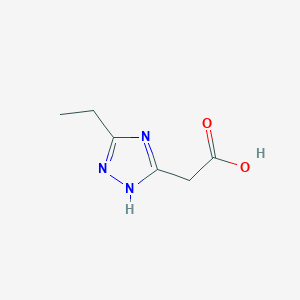
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide, commonly known as Fencamfamine, is a chemical compound that has been widely used in scientific research. It belongs to the class of amphetamines and is a psychoactive drug that affects the central nervous system. Fencamfamine has been studied for its potential therapeutic applications in various medical conditions, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Mécanisme D'action
Fencamfamine works by increasing the release of dopamine and norepinephrine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Norepinephrine is a neurotransmitter that is involved in the regulation of attention, alertness, and arousal. By increasing the release of these neurotransmitters, Fencamfamine can improve cognitive function, attention, and wakefulness.
Biochemical and Physiological Effects:
Fencamfamine has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, which can lead to cardiovascular problems. Fencamfamine can also cause the release of glucose from the liver, which can lead to hyperglycemia. Additionally, Fencamfamine can cause the release of cortisol, a stress hormone, which can lead to a number of negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
Fencamfamine has a number of advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method. Fencamfamine has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of Fencamfamine in laboratory experiments. Its psychoactive effects can make it difficult to control for confounding variables. Additionally, its potential negative health effects must be carefully monitored.
Orientations Futures
There are a number of future directions for the study of Fencamfamine. One area of research is the potential use of Fencamfamine in the treatment of N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Fencamfamine has been shown to improve cognitive function and attention, which could make it a useful treatment for N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Another area of research is the potential use of Fencamfamine in the treatment of obesity. Fencamfamine has been shown to suppress appetite and increase metabolism, which could make it a useful treatment for obesity. Additionally, further research is needed to better understand the potential negative health effects of Fencamfamine and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of Fencamfamine involves the reaction between 2-fluorophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with cyanide ion to form the final product, N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. The synthesis method has been well established and is widely used in laboratories.
Applications De Recherche Scientifique
Fencamfamine has been extensively studied for its potential therapeutic applications. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and attention. Fencamfamine has also been studied for its potential use in the treatment of obesity, as it can suppress appetite and increase metabolism. Additionally, Fencamfamine has been studied for its potential use in the treatment of narcolepsy, as it can increase wakefulness and alertness.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(7-14)15-12(16)8-17-11-6-4-3-5-10(11)13/h3-6,9H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINLTPOCMQDCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2621143.png)


![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2621149.png)

![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2621158.png)
![N-[2-[Ethyl-[1-[3-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2621159.png)